molecular formula C9H18ClNO2 B039541 N-Boc-N-methyl-3-chloro-1-propanamine CAS No. 114326-14-6

N-Boc-N-methyl-3-chloro-1-propanamine

Cat. No. B039541
CAS RN: 114326-14-6
M. Wt: 207.7 g/mol
InChI Key: BVGHWHRLCIXJTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Boc-N-methyl-3-chloro-1-propanamine and its derivatives involves several key chemical reactions. One approach includes the reaction of N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine with acyl chlorides to produce N-substituted-acyl derivatives, showcasing the versatility of this compound in synthetic chemistry (Jing, 2010). Additionally, the synthesis of N-Boc-protected propargylic and allylic amines through the reaction between N-Boc-aminals and organomagnesium reagents highlights the compound's utility in producing complex organic structures (Kano et al., 2016).

Molecular Structure Analysis

The molecular structure and spectroscopic characterization of this compound derivatives have been thoroughly investigated. For instance, the structural analysis of 3-chloro-N-(4-sulfamoylphenethyl)propanamide through various spectroscopic methods, including FT-IR, NMR, and X-ray crystallography, provides insights into the molecular geometry and electronic properties of these compounds (Durgun et al., 2016).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, demonstrating its reactivity and utility in organic synthesis. For example, electrophilic amination reagents have been used for the preparation of N-BOC or N-FMOC oxaziridines, indicating the compound's role in synthesizing nitrogen-containing heterocycles (Vidal et al., 1995). Additionally, its involvement in the generation, structure, and reactivity of n-heterocyclic carbene borane radicals highlights its importance in radical transformations (Walton et al., 2010).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as melting points, solubility, and optical rotation, are crucial for understanding their behavior in different chemical environments. The synthesis and analysis of compounds like N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide reveal the compound's solid-state properties, including crystal structure and hydrogen bonding patterns, which influence its chemical reactivity and stability (Si, 2009).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity towards different reagents, stability under various conditions, and its ability to undergo transformations, have been extensively studied. Research on the compound's reactivity with organomagnesium reagents and subsequent oxidation to ketimines provides valuable information on its utility in synthetic organic chemistry (Kano et al., 2016).

Scientific Research Applications

  • Pharmaceutical Applications : A study by Jing, Z. (2010) highlights the potential of N-substituted-acyl-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine acyl derivatives in pharmaceutical applications, indicating a promising future for these compounds in drug development (Jing, 2010).

  • Synthesis Methods : Vidal, J., Damestoy, S., & Collet, A. (1995) describe a new method for preparing 3-Aryl-N-BOC or N-FMOC oxaziridines, which can be used to synthesize N-protected hydrazines from N-BOC or N-FMOC benzaldimines. This indicates the role of such compounds in the development of new synthetic methods (Vidal et al., 1995).

  • Peptide Incorporation : Meijere, A., Limbach, M., Janssen, A., Lygin, A., & Korotkov, V. (2010) demonstrated the synthesis of 2-aminocyclobutene-1-carboxylic acid derivatives and their incorporation into small peptides. This has potential applications in the pharmaceutical and biotechnology industries (Meijere et al., 2010).

  • Chemical Analysis Techniques : Noggle, F. T., Clark, C., Bouhadir, K., & Deruiter, J. (1991) explored the liquid chromatographic and mass spectral analysis of 1-(3,4-Methylenedioxyphenyl)-3-Propanamines. This work is significant for understanding the pharmacological properties and potential abuse of these compounds (Noggle et al., 1991).

  • Continuous Process Development : Pollet, P., Cope, E. D., Kassner, M., Charney, R., Terett, S. H., Richman, K., Dubay, W., Stringer, J., Eckert, C., & Liotta, C. (2009) demonstrated a continuous process for producing a key pharmaceutical intermediate, contributing to the production of HIV protease inhibitors (Pollet et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statement H302 is associated with this compound . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

properties

IUPAC Name

tert-butyl N-(3-chloropropyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGHWHRLCIXJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557194
Record name tert-Butyl (3-chloropropyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114326-14-6
Record name tert-Butyl (3-chloropropyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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